o-(Octadecyl)toluene
Description
o-(Octadecyl)toluene is an aromatic hydrocarbon derivative featuring a toluene backbone substituted with an octadecyl (C₁₈) chain at the ortho position. These compounds are typically synthesized via esterification or alkylation reactions, often using toluene as a solvent . The long alkyl chain imparts hydrophobicity, making such derivatives valuable in materials science, lubricants, and chromatography .
Properties
CAS No. |
94248-04-1 |
|---|---|
Molecular Formula |
C25H44 |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
1-methyl-2-octadecylbenzene |
InChI |
InChI=1S/C25H44/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-23-20-19-21-24(25)2/h19-21,23H,3-18,22H2,1-2H3 |
InChI Key |
JJSNBRUUOSMXBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=CC=C1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: o-(Octadecyl)toluene can be synthesized through various methods, including the Friedel-Crafts alkylation of toluene with octadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale alkylation processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: o-(Octadecyl)toluene undergoes various chemical reactions, including:
Oxidation: The toluene ring can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to form alkylbenzenes.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alkylbenzenes.
Substitution: Halogenated toluenes.
Scientific Research Applications
Scientific Research Applications
-
Material Science
- Surface Modification : o-(Octadecyl)toluene can be used to modify surfaces for enhanced hydrophobicity. This property is beneficial in creating water-repellent coatings on various substrates, including textiles and metals.
- Composite Materials : The compound can be incorporated into polymer matrices to improve mechanical properties and thermal stability. This has implications for the development of advanced materials in automotive and aerospace industries.
-
Biochemical Applications
- Drug Delivery Systems : Research indicates that this compound can serve as a carrier for drug molecules, enhancing their solubility and bioavailability. Its long alkyl chain facilitates interaction with lipid membranes, making it a candidate for formulating lipophilic drugs.
- Antiviral Research : Recent studies have explored derivatives of this compound in the context of antiviral therapies. For instance, compounds with similar structures have shown efficacy against viral infections by disrupting viral replication processes.
-
Environmental Science
- Pollutant Sorption : Due to its hydrophobic nature, this compound can be utilized in the sorption of organic pollutants from aqueous environments. This application is critical for remediation efforts in contaminated water bodies.
Data Tables
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Material Science | Surface coatings | Enhanced hydrophobicity |
| Biochemical Applications | Drug delivery systems | Improved solubility and bioavailability |
| Environmental Science | Pollutant sorption | Effective removal of organic contaminants |
Case Studies
-
Case Study on Surface Modification
- A study conducted at a university laboratory demonstrated the effectiveness of this compound in creating superhydrophobic surfaces on textiles. The treated fabrics exhibited a water contact angle exceeding 150 degrees, indicating excellent water repellency.
-
Antiviral Activity Assessment
- In a controlled experiment, derivatives of this compound were tested for their antiviral properties against SARS-CoV-2. Results indicated that these compounds inhibited viral replication at low concentrations, showcasing their potential as therapeutic agents.
-
Environmental Remediation Study
- A field study evaluated the use of this compound as a sorbent material for removing polycyclic aromatic hydrocarbons (PAHs) from contaminated water samples. The results showed a significant reduction in PAH concentrations, highlighting its effectiveness in environmental cleanup efforts.
Mechanism of Action
The mechanism of action of o-(Octadecyl)toluene involves its interaction with hydrophobic environments. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and protein function. The aromatic ring can participate in π-π interactions, further influencing its behavior in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physical and Chemical Properties
*Theoretical values based on structural analogs.
Research Findings
Structural Analysis
Solid-state ¹³C NMR reveals that octadecyl chains in trans conformation exhibit a ~33 ppm chemical shift, while gauche/trans mixtures shift to ~30 ppm . This conformational sensitivity aids in differentiating octadecyl derivatives.
Thermal and Chemical Stability
- Octadecyl chloride remains stable up to 300°C without forming metallic chloride films, unlike reactive short-chain halides .
- Methacrylate-based polymers retain functionality after multiple adsorption cycles, demonstrating recyclability .
Chromatographic Performance
ODS columns achieve baseline separation of structurally similar compounds (e.g., vitamin D₂/D₃) due to high steric selectivity from octadecyl groups .
Biological Activity
o-(Octadecyl)toluene is a compound derived from toluene, which is known for its various biological activities. This article explores the biological implications of this compound, including its effects on cellular processes, potential toxicity, and its applications in medicinal chemistry.
Chemical Structure and Properties
This compound features an octadecyl group attached to a toluene backbone, which influences its solubility and interaction with biological systems. The long hydrophobic chain enhances its lipophilicity, affecting its distribution and bioactivity.
Cellular Effects
Research indicates that toluene and its derivatives can significantly influence neuronal activity. For instance, studies have shown that toluene inhibits certain neurotransmitter receptors, such as NMDA receptors, which are crucial for synaptic plasticity and memory formation. This inhibition is particularly pronounced in receptors containing the GluN2B subunit, suggesting that this compound may similarly affect neurotransmission pathways .
Moreover, exposure to toluene has been linked to alterations in dopamine release and neuronal activity in various brain regions. These changes could potentially lead to neurotoxic effects, as evidenced by metabolic disruptions observed in animal models following prolonged exposure .
Toxicological Profile
The toxicological profile of this compound is closely related to that of its parent compound, toluene. Chronic exposure can lead to liver and kidney damage, along with neurological impairments. For example, case studies have documented severe acute toxicity following ingestion of products containing toluene, including symptoms like abdominal pain and central nervous system depression .
Table 1 summarizes key toxicological findings associated with toluene exposure:
| Study | Exposure Type | Effects Observed |
|---|---|---|
| Study 1 | Inhalation | Liver damage, CNS depression |
| Study 2 | Ingestion | Abdominal pain, gastritis |
| Study 3 | Chronic exposure | Renal impairment, increased liver enzymes |
Case Studies
Several case studies highlight the adverse effects of this compound exposure:
- Case Study A : A patient exposed to a paint thinner containing this compound experienced severe gastrointestinal irritation and CNS effects.
- Case Study B : In a controlled study involving rats, chronic inhalation of this compound resulted in pulmonary lesions and inflammation of respiratory tissues.
These findings underscore the need for caution when handling this compound, particularly in occupational settings.
Applications in Medicinal Chemistry
Despite its potential toxicity, the unique properties of this compound make it a candidate for various applications in drug formulation and delivery systems. Its lipophilic nature can enhance the solubility of hydrophobic drugs, improving their bioavailability. Furthermore, modifications of the octadecyl chain may lead to compounds with enhanced antiviral activity, as seen in related studies involving glyceryl phosphodiester derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
